(5Z)-3-butyl-5-[(5Z)-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
2-[(5Z)-3-BUTYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-5-[(2Z)-3-ETHYL-5-METHOXY-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique thiazolidinone and benzothiazole moieties
Preparation Methods
The synthesis of 2-[(5Z)-3-BUTYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-5-[(2Z)-3-ETHYL-5-METHOXY-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-4-ONE involves multiple steps, typically starting with the preparation of the thiazolidinone and benzothiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-[(5Z)-3-BUTYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-5-[(2Z)-3-ETHYL-5-METHOXY-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone and benzothiazole moieties play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other thiazolidinone and benzothiazole derivatives. Compared to these compounds, 2-[(5Z)-3-BUTYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-5-[(2Z)-3-ETHYL-5-METHOXY-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-4-ONE is unique due to its specific substitution pattern and the presence of both thiazolidinone and benzothiazole rings. This uniqueness contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C23H25N3O3S4 |
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Molecular Weight |
519.7 g/mol |
IUPAC Name |
(2Z,5Z)-2-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)-3-prop-2-enyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H25N3O3S4/c1-5-8-12-26-20(28)18(33-23(26)30)22-25(11-6-2)19(27)17(32-22)21-24(7-3)15-13-14(29-4)9-10-16(15)31-21/h6,9-10,13H,2,5,7-8,11-12H2,1,3-4H3/b21-17-,22-18- |
InChI Key |
SYSJIDAHWWFVTE-SVJWQLCWSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/2\N(C(=O)/C(=C/3\N(C4=C(S3)C=CC(=C4)OC)CC)/S2)CC=C)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=C2N(C(=O)C(=C3N(C4=C(S3)C=CC(=C4)OC)CC)S2)CC=C)SC1=S |
Origin of Product |
United States |
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